3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused bicyclic core with a ketone at position 5. Key structural features include:
- 2-(3-(Trifluoromethyl)phenyl) group: The electron-withdrawing trifluoromethyl (CF₃) moiety enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry for improving pharmacokinetics .
The compound’s core structure is analogous to pyridazinone-based antiviral agents, such as those targeting Zika virus (ZIKV), where the pyrazolo-pyridazinone scaffold serves as a pharmacophore for binding viral enzymes .
Properties
IUPAC Name |
3,4-dimethyl-2-[3-(trifluoromethyl)phenyl]-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-7-11-8(2)21(20-12(11)13(22)19-18-7)10-5-3-4-9(6-10)14(15,16)17/h3-6H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCNJHKPPSWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
The compound 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various scientific research domains, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Properties
Research has indicated that compounds structurally related to 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit significant anticancer properties.
- Cytotoxicity Studies : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the micromolar range against several cancer types such as breast (MCF7) and lung (A549) cancers.
- Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth. For example, certain pyrazole derivatives have been found to inhibit Aurora-A kinase activity, which is essential for mitotic progression in cancer cells.
Anti-inflammatory Activity
The compound's analogs have shown promise as anti-inflammatory agents.
- Inflammatory Response Modulation : Research indicates that specific pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in models of inflammation. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
Neuroprotective Effects
Emerging studies suggest that compounds similar to 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one may exhibit neuroprotective effects.
- Mechanisms Involved : These neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
-
Study on Anticancer Efficacy :
- Wei et al. conducted a study evaluating the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.
-
Inflammatory Response Modulation :
- Research by Xia et al. demonstrated that certain pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases.
| Activity Type | Effect Description | Reference Study |
|---|---|---|
| Anticancer | Inhibition of cell growth in MCF7 & A549 | Wei et al., 2020 |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Xia et al., 2021 |
| Neuroprotective | Modulation of neurotransmitter systems | Emerging studies |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Analogues
*Estimated based on analogous syntheses.
Table 2: Key Substituent Effects
Biological Activity
3,4-Dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The most common synthetic routes include:
- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization : Formation of the pyrazolo ring through cyclization reactions involving substituted phenyl groups.
Anticancer Properties
Recent studies have demonstrated that 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibits significant anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in tumor growth and proliferation. For instance, it has shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in several cancers.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects.
- Experimental Findings : In vitro studies indicate that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on TRK Inhibition : A study published in Molecular Pharmacology assessed the binding affinity of various pyrazolo derivatives to TRK receptors. The results indicated that 3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one binds effectively to the TRKA receptor, demonstrating potential as a therapeutic agent against TRK-driven tumors .
- Inflammatory Models : In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
